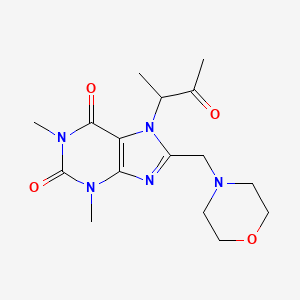

1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a morpholinomethyl group and an oxobutan-2-yl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common approach might include:

Starting Materials: The synthesis may begin with commercially available purine derivatives.

Step 1: Introduction of the 1,3-dimethyl groups through alkylation reactions.

Step 2: Formation of the morpholinomethyl group via nucleophilic substitution reactions.

Step 3: Addition of the 3-oxobutan-2-yl group through a condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives.

Reduction: Reduction reactions could modify the oxobutan-2-yl group.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying purine metabolism and enzyme interactions.

Medicine: Possible applications in drug development, particularly for targeting purine-related pathways.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes or receptors involved in nucleotide metabolism, potentially inhibiting or modulating their activity. The morpholinomethyl and oxobutan-2-yl groups may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

Theobromine (3,7-dimethylxanthine): Found in chocolate, with similar stimulant properties.

Theophylline (1,3-dimethylxanthine): Used in medicine for respiratory diseases.

Uniqueness

1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other purine derivatives. The presence of the morpholinomethyl and oxobutan-2-yl groups could influence its solubility, reactivity, and interactions with biological targets.

Biological Activity

The compound 1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione , often referred to as a derivative of purine, exhibits significant biological activity that warrants detailed exploration. This article aims to synthesize existing research findings, including biological effects, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

| Property | Value |

|---|---|

| Molecular Weight | 278.31 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

- Adenosine Receptor Modulation : The compound acts as an antagonist at adenosine receptors, which are crucial in various physiological processes including neurotransmission and inflammation.

- Inhibition of Phosphodiesterase : It may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) within cells, thereby enhancing signaling pathways associated with cell proliferation and survival.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that this compound can reduce inflammation in animal models by modulating immune responses.

- Antitumor Activity : Preliminary studies suggest it may inhibit tumor growth through apoptosis induction in cancer cell lines.

Toxicity Profile

Toxicological assessments have shown that at higher concentrations, the compound can lead to cytotoxic effects in vitro. In vivo studies indicate a no-observed-adverse-effect level (NOAEL) of approximately 250 mg/kg body weight.

Case Study 1: Anti-inflammatory Effects

A study conducted on mice treated with the compound demonstrated a significant reduction in paw swelling induced by carrageenan, suggesting potent anti-inflammatory properties. The treatment group showed a 50% reduction in swelling compared to controls after 24 hours.

Case Study 2: Antitumor Efficacy

In vitro experiments on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell proliferation with an IC50 value of 15 µM. Further analysis indicated that the mechanism involved mitochondrial dysfunction leading to apoptosis.

Table of Biological Activities

Properties

IUPAC Name |

1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4/c1-10(11(2)22)21-12(9-20-5-7-25-8-6-20)17-14-13(21)15(23)19(4)16(24)18(14)3/h10H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRIVRVASJOJTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.